Tixocortol

概要

説明

準備方法

合成ルートと反応条件: チキソコルチルは、チオピバル酸から合成されます. このプロセスには、チオピバル酸と、セシウム、カリウム、リチウムから選択された鉱物塩を有機溶媒中で反応させることが含まれます . この反応により、チオピバル酸の鉱物塩が生成され、これがチキソコルチルピバル酸塩の合成のための中間体として使用されます . チオピバル酸のセシウム、カリウム、リチウム塩は、臭いが非常に弱いため、取り扱いと輸送が容易です .

工業生産方法: チキソコルチルピバル酸塩の工業生産には、高性能液体クロマトグラフィー(HPLC)を使用し、純度が98%以上になるようにします . この方法は、ジェネリック医薬品の生産において、製薬業界で特に有用です .

化学反応の分析

反応の種類: チキソコルチルは、酸化、還元、置換などのさまざまな種類の化学反応を受けます. これらの反応は、体内の変換と活性にとって不可欠です .

一般的な試薬と条件: チキソコルチルを含む反応で使用される一般的な試薬には、チオピバル酸や、セシウム、カリウム、リチウムなどの鉱物塩が含まれます . 反応は通常、有機溶媒中で制御された条件下で行われ、目的の生成物が得られるようにします .

生成される主要な生成物: チキソコルチルを含む反応から生成される主要な生成物はチキソコルチルピバル酸塩であり、これはその抗炎症作用に使用されます .

科学研究アプリケーション

チキソコルチルは、特に化学、生物学、医学、産業の分野で、幅広い科学研究アプリケーションを持っています。 医学では、鼻炎、咽頭炎、潰瘍性大腸炎の治療に使用されます . また、咽頭炎の治療には錠剤の形で、潰瘍性大腸炎の治療には浣腸または直腸溶液の形で使用されます . さらに、チキソコルチルは、クラスAステロイドに対する接触アレルギーのスクリーニングに使用されます .

科学的研究の応用

Tixocortol has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In medicine, it is used for the treatment of rhinitis, pharyngitis, and ulcerative colitis . It is also used in the form of lozenges for the treatment of pharyngitis and in the form of enemas or rectal solutions for the treatment of ulcerative colitis . Additionally, this compound is used for the screening of contact allergies to class A steroids .

作用機序

チキソコルチルの作用機序は、結合部位とプロスタグランジンの合成に関して、他のコルチコステロイドに似ています . チキソコルチルの局所的特性は、その直腸での代謝と赤血球内での変換によるものです . これらの変換により、チキソコルチルは非全身性ステロイドに分類されます . チキソコルチルは局所作用の特性を示し、これにより全身性グルココルチコイドの副作用が大幅に軽減されます .

類似化合物の比較

チキソコルチルは、ヒドロコルチゾン、メチルプレドニゾロン、プレドニゾロンなどの他のコルチコステロイドと比較されることがよくあります . チキソコルチルを際立たせているのは、全身性グルココルチコイドおよびミネラルコルチコイド活性と毒性がないことです . これにより、局所抗炎症治療の選択肢として好まれます .

類似化合物のリスト:- ヒドロコルチゾン

- メチルプレドニゾロン

- プレドニゾロン

- ブデソニド

類似化合物との比較

Tixocortol is often compared with other corticosteroids such as hydrocortisone, methylprednisolone, and prednisolone . What sets this compound apart is its lack of systemic glucocorticoid and mineralocorticoid activities and toxicity . This makes it a preferred choice for topical anti-inflammatory treatments .

List of Similar Compounds:- Hydrocortisone

- Methylprednisolone

- Prednisolone

- Budesonide

生物活性

Tixocortol, particularly in its pivalate form (this compound pivalate), is a synthetic corticosteroid with notable anti-inflammatory properties. This article explores its biological activities, mechanisms of action, clinical applications, and potential side effects, supported by diverse research findings and case studies.

Overview of this compound

This compound pivalate is primarily used as a topical anti-inflammatory agent. It exhibits a unique pharmacological profile characterized by its potent local anti-inflammatory effects while minimizing systemic side effects typically associated with corticosteroids. This compound has gained attention for its potential applications beyond traditional uses, including recent studies investigating its antiviral properties against SARS-CoV-2.

- Anti-Inflammatory Activity : this compound exerts its effects by modulating the immune response and reducing inflammation through glucocorticoid receptor activation. It inhibits the expression of pro-inflammatory cytokines and chemokines, which are critical in the pathogenesis of various inflammatory conditions.

- SARS-CoV-2 Inhibition : Recent research indicates that this compound acts as a covalent modifier of the SARS-CoV-2 main protease (M pro), specifically targeting cysteine 300 (Cys300). This interaction inhibits viral replication in vitro, suggesting potential for repurposing in COVID-19 treatment protocols .

Pharmacological Studies

A comprehensive pharmacological study demonstrated the efficacy of this compound pivalate in various models:

- Animal Studies : In adrenalectomized and intact animal models, this compound exhibited significant anti-inflammatory activity. It was found to be 60 to 300 times less potent than hydrocortisone acetate when administered orally or subcutaneously but showed comparable efficacy via topical routes .

- Clinical Trials : An open-label trial involving four patients with gastrointestinal manifestations of systemic mastocytosis showed improvement in symptoms and laboratory parameters without significant suppression of the pituitary-adrenal axis .

Case Studies

- Gastrointestinal Disease : A clinical trial involving this compound pivalate reported symptom relief in patients suffering from abdominal pain and diarrhea associated with systemic mastocytosis. Histopathologic improvements were noted in one patient .

- Allergic Reactions : A case study highlighted a patient with delayed hypersensitivity reactions to various corticosteroids, yet testing negative for this compound pivalate, suggesting its lower allergenic potential compared to other corticosteroids .

Table of Biological Activities

Side Effects and Considerations

While this compound is associated with fewer systemic side effects compared to traditional corticosteroids, it is not entirely devoid of risks. Some patients reported fluid retention attributed to mineralocorticoid effects, and there remains a potential for adrenal suppression at high doses .

特性

IUPAC Name |

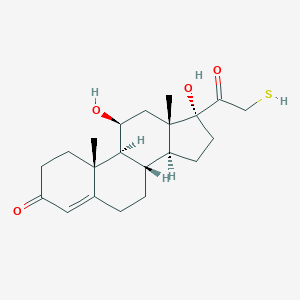

(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-17-(2-sulfanylacetyl)-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H30O4S/c1-19-7-5-13(22)9-12(19)3-4-14-15-6-8-21(25,17(24)11-26)20(15,2)10-16(23)18(14)19/h9,14-16,18,23,25-26H,3-8,10-11H2,1-2H3/t14-,15-,16-,18+,19-,20-,21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWDBSCORAARPPF-VWUMJDOOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC(=O)C=C1CCC3C2C(CC4(C3CCC4(C(=O)CS)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2[C@H](C[C@]4([C@H]3CC[C@@]4(C(=O)CS)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H30O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30895062 | |

| Record name | Tixocortol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30895062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

378.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Boiling Point |

607ºC at 760 mmHg | |

| Record name | Tixocortol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09091 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Solubility |

Insoluble | |

| Record name | Tixocortol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09091 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Mechanism of Action |

The mechanism of action of tixocortol is similar to other corticosteroids regarding the binding sites and prostaglandin synthesis but the local properties of tixocortol are given by the immediate liver metabolism and transformation withing red blood cells. All the immediate transformations of tixocortol classified it as part of the nonsystemic steroids. | |

| Record name | Tixocortol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09091 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

61951-99-3 | |

| Record name | Tixocortol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=61951-99-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tixocortol [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061951993 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tixocortol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09091 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Tixocortol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30895062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pregn-4-ene-3,20-dione, 11,17-dihydroxy-21-mercapto-, (11β) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TIXOCORTOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZX3KEK657Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

50-55ºC | |

| Record name | Tixocortol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09091 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does tixocortol pivalate exert its anti-inflammatory effects?

A1: Like other corticosteroids, this compound pivalate binds to specific glucocorticoid receptors. [, ] This binding initiates a cascade of downstream effects, including the modulation of gene expression, ultimately suppressing inflammatory responses. []

Q2: Does this compound pivalate affect prostaglandin biosynthesis?

A2: Yes, research suggests that this compound pivalate's mechanism of action involves influencing prostaglandin biosynthesis, similar to other corticosteroids. []

Q3: What is the molecular formula and weight of this compound pivalate?

A3: this compound pivalate has the molecular formula C26H38O5S and a molecular weight of 462.64 g/mol. []

Q4: Are there any spectroscopic data available for this compound pivalate?

A4: Yes, analytical methods like high-performance liquid chromatography (HPLC) with UV detection have been used to characterize and quantify this compound pivalate. []

Q5: How stable are this compound pivalate patch test preparations?

A5: Studies show that this compound pivalate patch test preparations in petrolatum are stable for at least one year when stored at room temperature, refrigerated, or frozen. Similar stability is observed in ethanol. []

Q6: Does this compound pivalate possess any catalytic properties?

A6: There is limited research available on the catalytic properties of this compound pivalate. Current research focuses primarily on its anti-inflammatory effects.

Q7: Have there been any computational studies on this compound pivalate?

A7: Yes, conformational analyses have been conducted to study the electronic shape of this compound pivalate and understand its cross-reactivity patterns with other corticosteroids. []

Q8: How does the structure of this compound pivalate contribute to its minimal systemic effects?

A8: The presence of the pivalate ester at the C21 position of this compound pivalate is thought to be crucial for its rapid metabolism in the liver, often referred to as the "first-pass effect." [] This rapid metabolism significantly reduces its systemic availability, thereby minimizing systemic glucocorticoid and mineralocorticoid activities.

Q9: Does modifying the C20-21 position of this compound pivalate affect its allergenicity?

A9: Research suggests that substitutions at the C20-21 position of this compound pivalate, while different from hydrocortisone, do not significantly influence its allergenic potential. []

Q10: What is the recommended concentration for this compound pivalate in patch testing?

A10: Studies have investigated the optimal concentration of this compound pivalate for patch testing, comparing 1% and 0.1% concentrations. While both concentrations effectively detect contact allergy, a 1% concentration is generally recommended for screening purposes due to practical considerations. []

Q11: How is this compound pivalate metabolized in the body?

A11: Studies using radiolabeled this compound pivalate reveal extensive metabolism, primarily in the liver. The major metabolic pathways involve reduction, oxidation, and cleavage of the steroid structure, leading to the formation of various metabolites, primarily excreted in urine as sulfo- and glucurono-conjugates. []

Q12: Does this compound pivalate have a significant impact on the adrenal-pituitary axis?

A12: While this compound pivalate is believed to have minimal systemic effects, studies suggest that it may not be entirely devoid of adrenal-suppressive effects and could potentially lead to fluid retention in some patients. []

Q13: What is the efficacy of this compound pivalate in treating ulcerative colitis?

A13: Both open and controlled clinical trials have demonstrated the clinical efficacy of this compound pivalate in managing acute or recurrent distal ulcerative colitis. []

Q14: Are there known resistance mechanisms associated with this compound pivalate?

A14: The provided research papers do not delve into specific resistance mechanisms related to this compound pivalate.

Q15: Is this compound pivalate associated with any toxic effects?

A15: While generally considered safe for topical use, this compound pivalate, like all corticosteroids, may induce local adverse effects, including skin reactions and potential skin thinning with prolonged use. [, ]

Q16: What is the relative toxicity of this compound pivalate compared to other corticosteroids like hydrocortisone acetate and beclomethasone dipropionate?

A16: Animal studies suggest that this compound pivalate might have a lower toxicity profile than hydrocortisone acetate and beclomethasone dipropionate. [, ]

Q17: Are there specific biomarkers associated with this compound pivalate efficacy or safety?

A17: Currently, research on specific biomarkers for this compound pivalate is limited.

Q18: How is this compound pivalate quantified in pharmaceutical formulations?

A18: High-performance liquid chromatography (HPLC) coupled with UV detection is a common and reliable method for quantifying this compound pivalate in pharmaceutical preparations like solutions, tablets, and nasal sprays. []

Q19: What is the environmental impact of this compound pivalate?

A19: Specific information about the environmental impact and degradation of this compound pivalate is limited in the provided research.

Q20: What is the solubility profile of this compound pivalate?

A20: this compound pivalate's solubility can vary depending on the solvent and pH. It generally exhibits low solubility in water but higher solubility in organic solvents like ethanol. []

Q21: Have analytical methods for this compound pivalate been validated?

A21: Yes, analytical methods, particularly HPLC methods, used for determining this compound pivalate concentrations have been validated for parameters like accuracy, precision, linearity, and specificity. [, ]

Q22: How is the quality of this compound pivalate ensured during manufacturing?

A22: Pharmaceutical manufacturers adhere to strict quality control and assurance measures throughout the development and manufacturing processes to ensure the consistency, safety, and efficacy of this compound pivalate products. These measures include rigorous testing of raw materials, in-process controls, and final product testing using validated analytical methods.

Q23: Can this compound pivalate elicit an immune response?

A23: Yes, like many medications, this compound pivalate can potentially trigger an immune response, leading to allergic contact dermatitis in some individuals. [, , ]

Q24: What is the prevalence of this compound pivalate allergy among dermatitis patients?

A24: Studies report varying prevalence rates of this compound pivalate allergy, ranging from 0.2% to 5% in dermatitis patients undergoing patch testing. [, , ]

Q25: Does this compound pivalate interact with drug transporters?

A25: Specific information regarding this compound pivalate interactions with drug transporters is not extensively discussed in the provided literature.

Q26: Can this compound pivalate induce or inhibit drug-metabolizing enzymes?

A26: Details regarding this compound pivalate's potential to induce or inhibit drug-metabolizing enzymes are not explicitly addressed in the provided research papers.

Q27: What are some alternatives to this compound pivalate for treating inflammatory skin conditions?

A27: Many other topical corticosteroids are available, each with a unique potency and potential for side effects. Alternatives include hydrocortisone, mometasone furoate, and betamethasone valerate. [, ]

Q28: Are there specific guidelines for recycling or disposing of this compound pivalate products?

A28: Information regarding the recycling and waste management of this compound pivalate products is not detailed in the provided research. Proper disposal should follow local regulations for pharmaceutical waste.

Q29: What resources are available for researchers studying this compound pivalate?

A29: Researchers can access various resources, including databases like PubMed, scientific journals, and organizations such as the European Environmental and Contact Dermatitis Research Group (EECDRG). []

Q30: When was this compound pivalate first introduced?

A30: this compound pivalate was first introduced into the market in 1980 in France and England. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。